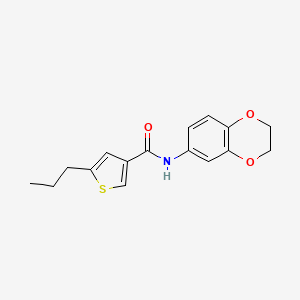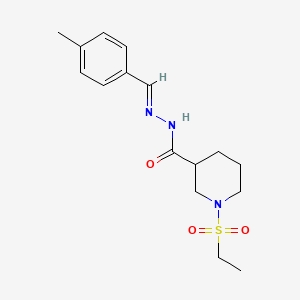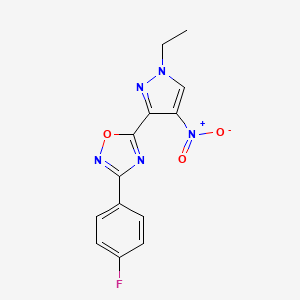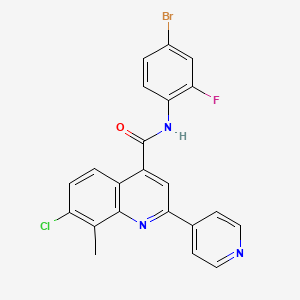![molecular formula C15H13Cl2IN2O3S B4747495 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide](/img/structure/B4747495.png)
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide
Vue d'ensemble
Description
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide, also known as DIDS, is a sulfonamide compound that has gained attention in scientific research due to its unique properties. DIDS is a membrane-impermeant anion transport inhibitor that has been used extensively to study the transport of anions across cell membranes.
Mécanisme D'action
The mechanism of action of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide involves the inhibition of anion transporters on the cell membrane. This compound binds to the transporter protein and prevents the transport of anions across the membrane. This inhibition is reversible and can be overcome by increasing the concentration of anions on one side of the membrane.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of anion transporters in various tissues, including the pancreas, liver, and kidney. This compound has also been shown to inhibit the activity of chloride channels in the heart, which can lead to arrhythmias. In addition, this compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is a chloride channel that is mutated in cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide in lab experiments is that it is a specific inhibitor of anion transporters. This allows researchers to study the role of anion transporters in various physiological processes. However, one limitation of using this compound is that it is membrane-impermeant, which limits its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide. One area of research is the development of more potent and selective inhibitors of anion transporters. Another area of research is the study of the role of anion transporters in various diseases, such as cystic fibrosis and hypertension. Finally, the use of this compound in drug discovery and development is an area of research that has the potential to lead to the development of new therapeutics for various diseases.
Applications De Recherche Scientifique
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide has been extensively used in scientific research to study the transport of anions across cell membranes. It has been shown to inhibit the transport of chloride, bicarbonate, and sulfate ions across cell membranes. This compound has also been used to study the role of anion transporters in various physiological processes, such as the regulation of intracellular pH and the secretion of bicarbonate ions in the pancreas.
Propriétés
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2IN2O3S/c1-20(9-15(21)19-12-5-3-11(18)4-6-12)24(22,23)14-8-10(16)2-7-13(14)17/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHVYICTYTWSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)I)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzonitrile](/img/structure/B4747413.png)
![N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4747420.png)

![1-butyl-N-{4-[(ethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4747434.png)

![2-[(cyclohexylmethyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4747446.png)

![N-butyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4747454.png)

![ethyl 2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747460.png)
![5-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4747472.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4747475.png)
![1-(4-bromophenyl)-3-[(3-chloro-4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4747478.png)
